Cas no 1030612-51-1 (3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid)
![3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid structure](https://nl.kuujia.com/scimg/cas/1030612-51-1x500.png)
1030612-51-1 structure
Productnaam:3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
- 4-((2,4-dichlorophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid
- AKOS016054306
- AKOS002234064
- 1030612-51-1
- SR-01000011142-1
- 4-(2,4-dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
- SR-01000011142
- F1278-0699
-
- Inchi: 1S/C14H18Cl2N2O5/c15-9-1-2-11(10(16)7-9)18-13(20)8-12(14(21)22)17-3-5-23-6-4-19/h1-2,7,12,17,19H,3-6,8H2,(H,18,20)(H,21,22)
- InChI-sleutel: RIYVBKKVWWUPBP-UHFFFAOYSA-N
- LACHT: ClC1C=C(C=CC=1NC(CC(C(=O)O)NCCOCCO)=O)Cl
Berekende eigenschappen
- Exacte massa: 364.0592771g/mol
- Monoisotopische massa: 364.0592771g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 10
- Complexiteit: 386
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1.1
- Topologisch pooloppervlak: 108Ų
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1278-0699-3mg |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-10mg |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-4mg |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-20μmol |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-2μmol |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-10μmol |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-1mg |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-2mg |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-15mg |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1278-0699-5mg |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid |
1030612-51-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-[(2,4-dichlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid Gerelateerde literatuur
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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